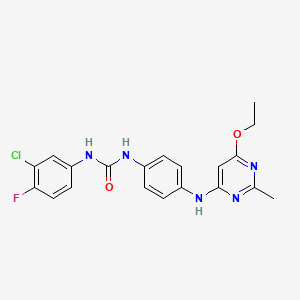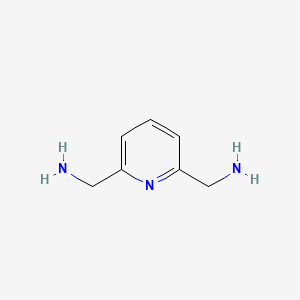
2,6-Pyridinedimethanamine
Descripción general
Descripción
2,6-Pyridinedimethanamine is a chemical compound with the molecular formula C7H11N3 . It is used in the synthesis of a variety of metal complexes and catalysts . It can also be used as a reactant to prepare Fe (III) complexes .
Synthesis Analysis
2,6-Pyridinedimethanamine can be synthesized from 2,6-BIS(CHLOROMETHYL)PYRIDINE . It is also used in the research of Metal-organic Frameworks (MOFs) Linkers .Molecular Structure Analysis
The molecular weight of 2,6-Pyridinedimethanamine is 137.18234 . The molecular structure consists of a pyridine ring with two methanamine groups attached at the 2nd and 6th positions .Physical And Chemical Properties Analysis
2,6-Pyridinedimethanamine is a solid substance with a low melting point . It has a predicted boiling point of 257.5±30.0 °C and a predicted density of 1.118±0.06 g/cm3 .Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[6-(aminomethyl)pyridin-2-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c8-4-6-2-1-3-7(5-9)10-6/h1-3H,4-5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCAKSBRUOMUBFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)CN)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Pyridinedimethanamine | |
Synthesis routes and methods
Procedure details





Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

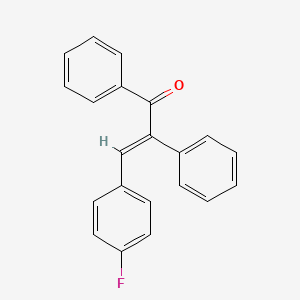
![2-Methyl-N-[(3-methyl-2-thienyl)methyl]-1-propanamine hydrochloride](/img/no-structure.png)
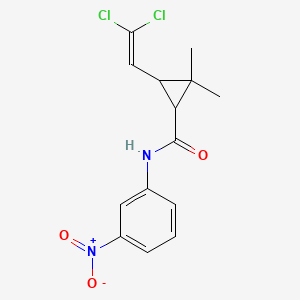
![N-(2,5-dichlorophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide](/img/structure/B2918608.png)
![2-(2,4-dichlorophenoxy)-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide](/img/structure/B2918609.png)
![5-[(4-Bromophenyl)methyl]-2-imino-1,3-thiazolidin-4-one](/img/structure/B2918610.png)
![N-([1,1'-biphenyl]-2-yl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide](/img/structure/B2918614.png)
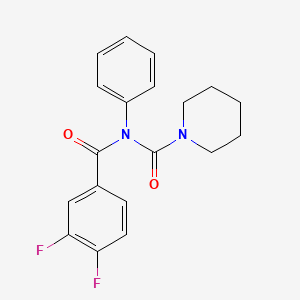
![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2918618.png)
![5-bromo-7H-benzo[c]carbazole](/img/structure/B2918619.png)
![1-(6-Methoxy-4-methyl-2,3-dihydropyrido[2,3-b]pyrazin-1-yl)prop-2-en-1-one](/img/structure/B2918621.png)
![(E)-3-(3,4-dimethoxyphenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2918622.png)
![(E)-dimethyl 5-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)isophthalate](/img/structure/B2918623.png)
